Methyl 2-(2-chloroacetamido)propanoate
Overview
Description
Methyl 2-(2-chloroacetamido)propanoate: is an organic compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol . It is a derivative of propanoic acid and contains a chloroacetamido group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-chloroacetamido)propanoate can be synthesized through the reaction of L-amino methyl ester hydrochloride with 2-chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-chloroacetamido)propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed:
Nucleophilic substitution: Products include substituted amides, thioesters, or esters.
Hydrolysis: Products are carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-(2-chloroacetamido)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloroacetamido)propanoate involves its reactivity with nucleophiles due to the presence of the chloroacetamido group. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and compounds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(2-bromoacetamido)propanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 2-(2-iodoacetamido)propanoate: Contains an iodo group instead of a chloro group.
Ethyl 2-(2-chloroacetamido)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(2-chloroacetamido)propanoate is unique due to its specific reactivity profile and the presence of the chloroacetamido group, which makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMQNKURMACSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558123 | |
Record name | Methyl N-(chloroacetyl)alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153842-00-3 | |
Record name | Methyl N-(chloroacetyl)alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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